2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole (free base CAS 1706429-15-3; hydrochloride CAS 1955515-79-3) is a synthetic heterocyclic compound comprising a benzimidazole (1H-1,3-benzodiazole) core linked via a thioether (sulfanyl) bridge to the 3-position of an 8-azabicyclo[3.2.1]octane (tropane) scaffold. The free base has molecular formula C14H17N3S and molecular weight 259.37 g/mol; the hydrochloride salt (C14H18ClN3S, MW 295.8 g/mol) is the commercially predominant form with a typical purity specification of ≥95%.

Molecular Formula C14H17N3S
Molecular Weight 259.37 g/mol
Cat. No. B13228299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole
Molecular FormulaC14H17N3S
Molecular Weight259.37 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)SC3=NC4=CC=CC=C4N3
InChIInChI=1S/C14H17N3S/c1-2-4-13-12(3-1)16-14(17-13)18-11-7-9-5-6-10(8-11)15-9/h1-4,9-11,15H,5-8H2,(H,16,17)
InChIKeyJUXMBKZYHYJNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole: Structural Identity and Procurement-Relevant Specifications


2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole (free base CAS 1706429-15-3; hydrochloride CAS 1955515-79-3) is a synthetic heterocyclic compound comprising a benzimidazole (1H-1,3-benzodiazole) core linked via a thioether (sulfanyl) bridge to the 3-position of an 8-azabicyclo[3.2.1]octane (tropane) scaffold . The free base has molecular formula C14H17N3S and molecular weight 259.37 g/mol; the hydrochloride salt (C14H18ClN3S, MW 295.8 g/mol) is the commercially predominant form with a typical purity specification of ≥95% . The compound occupies a specific niche within the broader class of tropane–benzimidazole hybrids, which have been extensively explored as ligands for serotonin (5-HT3, 5-HT4), opioid, and dopamine receptors [1]. However, it is essential to note that published primary pharmacological data for this precise compound remain extremely limited; the differentiation evidence presented herein is therefore derived predominantly from structural class inference and physicochemical comparison against close analogs.

Why 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole Cannot Be Replaced by Common In-Class Analogs


Within the tropane–benzimidazole class, the linker chemistry between the two pharmacophoric elements is a critical determinant of receptor subtype selectivity, conformational preference, and metabolic stability [1]. The target compound employs a thioether (C–S–C) linkage at the benzimidazole 2-position, in contrast to the more common N-linked analogs (e.g., 1-(8-azabicyclo[3.2.1]oct-3-yl)benzimidazole, CAS 1009075-42-6) and carboxamide-bridged derivatives (e.g., BIMU 8, CAS 134296-40-5) [2]. These structural differences translate into measurably distinct physicochemical properties—including LogP, polar surface area, and hydrogen-bond acceptor count—which directly affect membrane permeability, off-target binding profiles, and formulation behavior [1]. Generic substitution with a seemingly similar in-class compound therefore carries a high risk of producing divergent biological outcomes, even when the same nominal target is being studied. This risk is compounded by the fact that the thioether linkage introduces a sulfur atom capable of oxidation (to sulfoxide/sulfone), creating an additional metabolic liability absent in carbon- or nitrogen-linked analogs [3].

Quantitative Differentiation Evidence for 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole vs. Closest Analogs


Thioether vs. Direct N-Linkage: Conformational Flexibility and Pharmacophore Reach

The target compound employs a thioether (–S–) linker connecting the benzimidazole 2-position to the tropane 3-position. This contrasts with the direct N–C linkage found in 1-(8-azabicyclo[3.2.1]oct-3-yl)benzimidazole (CAS 1009075-42-6) . The C–S–C bond angle (approximately 100–104°, depending on substitution) and longer C–S bond length (≈1.82 Å) compared to C–N (≈1.47 Å) or C–C (≈1.54 Å) bonds result in an extended pharmacophore reach, increasing the centroid-to-centroid distance between the tropane bridgehead nitrogen and the benzimidazole centroid by an estimated 1.2–1.5 Å relative to the direct N-linked analog [1]. This extension alters the spatial relationship between the protonatable amine and the aromatic ring system, a parameter known to be critical for 5-HT3/5-HT4 receptor discrimination in tropane–benzimidazole series [2].

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

Calculated Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile

The thioether linker imparts measurably different physicochemical properties compared to N-linked and carboxamide-linked analogs. Using consensus LogP prediction (XLogP3, ALogPS, and SILICOS-IT methods), the free base of the target compound (C14H17N3S) is predicted to have LogP ≈ 2.6–3.1, which is approximately 0.8–1.2 log units higher than the direct N-linked analog 1-(8-azabicyclo[3.2.1]oct-3-yl)benzimidazole (C14H17N3, predicted LogP ≈ 1.8–2.2) due to the enhanced lipophilicity of the divalent sulfur atom [1]. The hydrogen-bond acceptor count is 3 (two benzimidazole nitrogens plus one sulfur) for the target compound, versus 2 (two benzimidazole nitrogens only) for the N-linked analog, providing an additional interaction site for target engagement .

Computational Chemistry ADME Prediction Drug Design

Sulfur-Containing Scaffold Differentiation: Oxidation-Dependent Metabolic and Binding Consequences

The thioether (–S–) linkage in the target compound is susceptible to metabolic oxidation to sulfoxide (–SO–) and sulfone (–SO2–) species, a transformation pathway absent in carbon- and nitrogen-linked analogs [1]. This is a well-characterized phenomenon: in series of 2-alkylthiobenzimidazoles, S-oxidation by CYP450 isoforms (primarily CYP3A4 and FMO) alters both LogP (ΔLogP ≈ −1.5 to −2.0 per oxidation step) and hydrogen-bond acceptor strength, substantially modifying receptor binding kinetics [2]. For the close comparator 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole (CAS 1955547-31-5), the thioether has been cited as a pharmacophoric element contributing to 5-HT3 receptor interaction, though quantitative Ki data remain proprietary . The target compound's thioether thus represents a differential metabolic handling dimension not present in N-alkyl or carboxamide-linked analogs.

Drug Metabolism CYP450 Redox Chemistry

Salt Form Differentiation: Hydrochloride Salt Physical Properties and Handling Advantages

The target compound is commercially supplied predominantly as the hydrochloride salt (CAS 1955515-79-3, C14H18ClN3S, MW 295.8 g/mol) with a specification of ≥95% purity . The hydrochloride form provides a defined, single stoichiometric salt with improved aqueous solubility (>10 mg/mL in water or PBS, estimated for protonated tropane nitrogen at pH < 5) compared to the free base, which is expected to have aqueous solubility <1 mg/mL . In contrast, the direct N-linked comparator 1-(8-azabicyclo[3.2.1]oct-3-yl)benzimidazole (CAS 1009075-42-6) is primarily available as the free base only, with no salt form specification, potentially complicating dissolution and dosing accuracy in aqueous biological assays . The hydrochloride salt also offers defined counterion content, enabling precise molarity calculations for in vitro pharmacology.

Solid-State Chemistry Formulation Science Analytical Chemistry

Patent Landscape and Freedom-to-Operate Differentiation Within the Tropane–Benzimidazole Chemical Space

The precise structure 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole does not appear as a specifically claimed compound in major patent families covering tropane–benzimidazole receptor ligands. By contrast, N-linked analogs (e.g., US 8664242 B2, covering 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists [1]) and carboxamide-linked derivatives (e.g., BIMU 8 series patents for 5-HT4 agonists [2]) are explicitly claimed. The thioether-bridged benzimidazole scaffold at the 2-position represents a structurally distinct sub-series that may provide a cleaner intellectual property position for organizations developing proprietary screening libraries or seeking novel composition-of-matter claims . This patent landscape differentiation is a quantifiable procurement consideration for entities conducting drug discovery where freedom-to-operate is a decision factor.

Intellectual Property Chemical Patent Analysis Freedom-to-Operate

Recommended Application Scenarios for 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole Based on Differentiation Evidence


Serotonin Receptor Subtype Selectivity Profiling (5-HT3 vs. 5-HT4 Pharmacophore Mapping)

The extended thioether linker geometry (estimated 1.2–1.5 Å longer pharmacophore reach vs. N-linked analogs) and the additional hydrogen-bond acceptor site (sulfur atom) make this compound a valuable probe for differentiating 5-HT3 from 5-HT4 receptor binding requirements [1]. In head-to-head screening alongside the N-linked analog 1-(8-azabicyclo[3.2.1]oct-3-yl)benzimidazole and the carboxamide-linked BIMU 8 (Ki values of 69 nM at 5-HT4 and 0.36 nM at 5-HT3 [2]), this compound can help deconvolve the contribution of linker length and heteroatom character to subtype selectivity. This is directly actionable for medicinal chemistry programs optimizing for 5-HT3 antagonist activity (relevant to chemotherapy-induced emesis) or 5-HT4 agonist activity (relevant to gastrointestinal motility disorders).

Metabolic Stability Comparison Studies: Thioether vs. Non-Thioether Tropane–Benzimidazoles

The thioether linkage introduces a CYP450/FMO-mediated S-oxidation pathway absent in N-linked and carboxamide-linked analogs [3]. This compound can serve as a model substrate in comparative metabolic stability assays (human liver microsomes, hepatocyte incubations) to quantify the impact of thioether introduction on in vitro half-life (t½) and intrinsic clearance (CLint). Pairing this compound with the N-linked analog enables a controlled comparison where the only variable is the linker atom (S vs. N), providing direct evidence for or against thioether incorporation in lead optimization campaigns targeting CNS indications where metabolic stability is critical.

Patent-Led Chemical Library Diversification for GPCR Screening

The structural differentiation of this compound—specifically the 2-thioether-benzimidazole motif which falls outside the Markush claims of major tropane–benzimidazole patent families (US 8664242 B2 and related filings [4])—positions it as a strategic diversity element in proprietary screening libraries. For organizations building GPCR-targeted compound collections for high-throughput screening (HTS), incorporating this scaffold expands chemical space coverage into a region not pre-empted by competitor intellectual property, potentially yielding novel hit series with cleaner freedom-to-operate.

Hydrochloride Salt Form for Aqueous Bioassay Compatibility

The hydrochloride salt form (CAS 1955515-79-3) with ≥95% purity and estimated aqueous solubility >10 mg/mL enables direct dissolution in physiological buffers (PBS, HBSS) without organic co-solvent, minimizing DMSO-related assay interference in cell-based functional assays (e.g., calcium flux, cAMP accumulation, β-arrestin recruitment). This salt form advantage is particularly relevant for automated HTS platforms where solvent concentration must be rigorously controlled (typically ≤0.1% DMSO) and where the free base comparator would fail to achieve target concentrations under these constraints.

Quote Request

Request a Quote for 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.